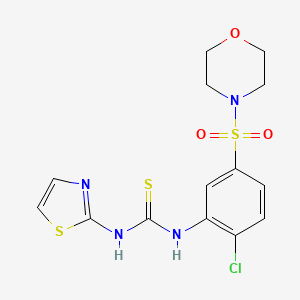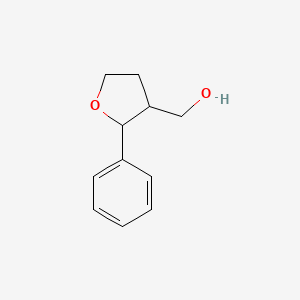![molecular formula C21H29N5O B2756503 1'-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-1,4'-bipiperidine CAS No. 1326908-06-8](/img/structure/B2756503.png)
1'-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-1,4'-bipiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-1,4’-bipiperidine is a complex organic compound that features a triazole ring, a bipiperidine structure, and an ethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-1,4’-bipiperidine typically involves multiple steps, including the formation of the triazole ring and the coupling of the bipiperidine moiety. One common method is the Huisgen cycloaddition reaction, which forms the triazole ring by reacting an azide with an alkyne under copper(I) catalysis. The bipiperidine structure can be introduced through a series of nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1’-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-1,4’-bipiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
1’-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-1,4’-bipiperidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1’-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-1,4’-bipiperidine involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, while the bipiperidine structure may interact with biological receptors or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-ethylphenyl)ethanamine
- 1-(4-phenoxyphenyl)ethanamine
- 2-(2-ethylphenyl)ethanamine
- 1-(3-methylphenyl)ethanamine
Uniqueness
1’-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-1,4’-bipiperidine is unique due to its combination of a triazole ring and a bipiperidine structure, which provides distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
[1-(4-ethylphenyl)triazol-4-yl]-(4-piperidin-1-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O/c1-2-17-6-8-19(9-7-17)26-16-20(22-23-26)21(27)25-14-10-18(11-15-25)24-12-4-3-5-13-24/h6-9,16,18H,2-5,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBFPBUGIWDAIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azetidin-3-amine](/img/structure/B2756422.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}propanamide](/img/structure/B2756423.png)

![methyl 3-({2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B2756425.png)




![ethyl 2-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidino}acetate](/img/structure/B2756437.png)

![tert-Butyl 4-oxo-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B2756440.png)
![N-[2-Amino-2-(2-methoxyphenyl)ethyl]-6-methylnaphthalene-2-carboxamide;hydrochloride](/img/structure/B2756442.png)

